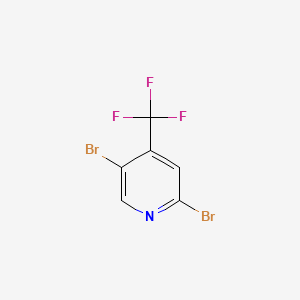

2,5-Dibromo-4-(trifluoromethyl)pyridine

説明

2,5-Dibromo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H2Br2F3N and a molecular weight of 304.89 g/mol . This compound is characterized by the presence of two bromine atoms and a trifluoromethyl group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

作用機序

Target of Action

It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .

Mode of Action

It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

It’s known that tfmp derivatives show higher fungicidal activity than chlorine and other derivatives .

Action Environment

It’s known that the development of fluorinated organic chemicals, including tfmps, is becoming an increasingly important research topic in the agrochemical, pharmaceutical, and functional materials fields .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 4-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

化学反応の分析

Types of Reactions

2,5-Dibromo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The compound can be reduced to form this compound derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base such as potassium carbonate in an aqueous or organic solvent.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, biaryl compounds, and reduced pyridine derivatives .

科学的研究の応用

2,5-Dibromo-4-(trifluoromethyl)pyridine has several applications in scientific research:

類似化合物との比較

Similar Compounds

- 2,3-Difluoro-4-(trifluoromethyl)pyridine

- 3,5-Difluoro-4-(trifluoromethyl)pyridine

- 2,5-Dibromo-3-nitro-pyridine

Uniqueness

2,5-Dibromo-4-(trifluoromethyl)pyridine is unique due to the presence of both bromine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct reactivity and physicochemical properties, making it a versatile intermediate in various chemical transformations .

生物活性

2,5-Dibromo-4-(trifluoromethyl)pyridine (C₆H₂Br₂F₃N) is an organic compound notable for its unique structural features, including a pyridine ring substituted at the 2 and 5 positions with bromine atoms and a trifluoromethyl group at the 4 position. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activity and reactivity.

- Molecular Formula : C₆H₂Br₂F₃N

- Molecular Weight : 304.89 g/mol

- Boiling Point : Approximately 262.8 °C

- Melting Point : 37-41 °C

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes, while the bromine atoms allow for potential interactions through halogen bonding.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound may alter enzyme activities or receptor functions, which can lead to significant biological effects. The trifluoromethyl group is particularly effective in enhancing binding affinities due to increased hydrophobic interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study assessed the antimicrobial efficacy of various pyridine derivatives, showing that halogenated pyridines can inhibit bacterial growth effectively. The presence of bromine and trifluoromethyl groups was linked to enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In a related study focusing on anti-inflammatory agents, derivatives of pyridine were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. While specific data on this compound is limited, similar compounds demonstrated significant anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory diseases .

Synthesis and Evaluation

A synthesis study involving this compound explored its role as a precursor in the development of bioactive compounds. The synthesis involved bromination of 4-(trifluoromethyl)pyridine using brominating agents. The resulting product was characterized using NMR spectroscopy and mass spectrometry to confirm its structure .

Interaction with Biological Molecules

Further investigations into the binding interactions of this compound with biomolecules such as bovine serum albumin (BSA) revealed that the compound could quench BSA fluorescence, indicating potential binding interactions. Thermodynamic studies suggested that these interactions are spontaneous and primarily driven by van der Waals forces and hydrogen bonding .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential antimicrobial and anti-inflammatory effects | Enzyme inhibition, receptor interaction |

| Related Pyridine Derivatives | Significant antimicrobial properties | Disruption of bacterial cell wall synthesis |

| Trifluoromethyl-Pyridines | Enhanced binding affinity in drug design | Increased lipophilicity leading to better membrane penetration |

特性

IUPAC Name |

2,5-dibromo-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLDXTVIVWCPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653372 | |

| Record name | 2,5-Dibromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-94-0 | |

| Record name | 2,5-Dibromo-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。